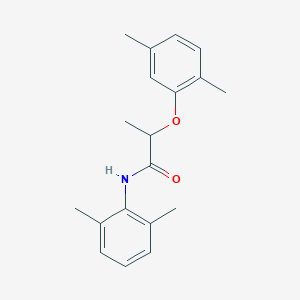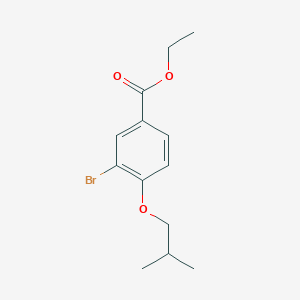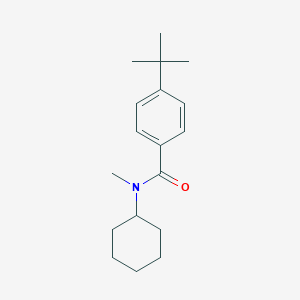![molecular formula C30H28N2O4 B250130 2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide](/img/structure/B250130.png)
2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is an organic compound with the molecular formula C30H28N2O4 This compound is characterized by its complex structure, which includes two benzamide groups connected by an ethanediyl bridge, each substituted with a methoxy group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and N-phenylamine.
Formation of Benzamide: The first step involves the formation of 2-methoxy-N-phenylbenzamide through the reaction of 2-methoxybenzoic acid with N-phenylamine in the presence of a dehydrating agent like thionyl chloride.
Coupling Reaction: The next step is the coupling of two molecules of 2-methoxy-N-phenylbenzamide using ethylenediamine as the bridging agent. This reaction is typically carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of N-phenylethanediamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) exerts its effects depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-1,2-ethanediylbis(benzamide): Lacks the methoxy groups, which may affect its reactivity and applications.
N,N’-1,2-ethanediylbis(2-hydroxy-N-phenylbenzamide): Contains hydroxy groups instead of methoxy groups, potentially altering its chemical properties and biological activity.
Uniqueness
N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C30H28N2O4 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-methoxy-N-[2-(N-(2-methoxybenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O4/c1-35-27-19-11-9-17-25(27)29(33)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)30(34)26-18-10-12-20-28(26)36-2/h3-20H,21-22H2,1-2H3 |
InChI-Schlüssel |
WSPAVNKPHGLLOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)



![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-[[4-(propylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250066.png)


![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
